molecular formula C31H33N3O2 B2830538 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide CAS No. 921861-03-2

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide

Numéro de catalogue B2830538
Numéro CAS: 921861-03-2
Poids moléculaire: 479.624
Clé InChI: GYZQCFYCJCJLMH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide, also known as BQU57, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BQU57 is a selective antagonist of the dopamine D3 receptor, which is implicated in several neurological disorders, including schizophrenia, addiction, and Parkinson's disease.

Mécanisme D'action

The dopamine D3 receptor is a G protein-coupled receptor that is expressed in several regions of the brain, including the striatum, prefrontal cortex, and limbic system. The dopamine D3 receptor plays a crucial role in regulating dopamine neurotransmission, which is implicated in several neurological disorders. 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide acts as a selective antagonist of the dopamine D3 receptor, which inhibits the binding of dopamine to the receptor and subsequently reduces dopamine neurotransmission.
Biochemical and Physiological Effects:
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide reduces the locomotor activity of rats and mice, which is indicative of its potential therapeutic applications in neurological disorders. 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide has also been shown to reduce the self-administration of cocaine and alcohol in rats, which suggests that it could be a potential treatment for addiction.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of dopamine D3 receptor antagonism without affecting other dopamine receptors. However, one limitation of using 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide is its low solubility in water, which can make it difficult to administer in lab experiments.

Orientations Futures

There are several future directions for the study of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide. One potential direction is to investigate its potential therapeutic applications in other neurological disorders, such as depression and anxiety. Another direction is to study the long-term effects of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide and its potential for addiction liability. Finally, researchers could investigate the potential of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide as a tool for studying the dopamine D3 receptor and its role in neurological disorders.
Conclusion:
In conclusion, 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications in neurological disorders. 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide acts as a selective antagonist of the dopamine D3 receptor, which is implicated in several neurological disorders. Studies have shown that 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide has several biochemical and physiological effects, including reducing locomotor activity and self-administration of drugs of abuse. While there are some limitations to using 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide in lab experiments, its high selectivity for the dopamine D3 receptor makes it a valuable tool for studying the role of dopamine in neurological disorders.

Méthodes De Synthèse

The synthesis of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide involves several steps, starting with the reaction of 4-benzylpiperidine with 2-chloroquinoline to form 2-(4-benzylpiperidin-1-yl)quinoline. This intermediate is then reacted with 8-hydroxyquinoline to form 2-(2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy) derivative. Finally, N-phenethylacetamide is added to the mixture to yield 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide.

Applications De Recherche Scientifique

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide has been extensively studied for its potential therapeutic applications in neurological disorders. Several studies have shown that 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide has a high affinity for the dopamine D3 receptor and acts as a selective antagonist. This suggests that 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide could be a potential treatment for schizophrenia, addiction, and Parkinson's disease.

Propriétés

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O2/c35-30(32-19-16-24-8-3-1-4-9-24)23-36-28-13-7-12-27-14-15-29(33-31(27)28)34-20-17-26(18-21-34)22-25-10-5-2-6-11-25/h1-15,26H,16-23H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZQCFYCJCJLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCCC5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.